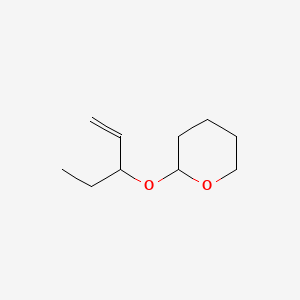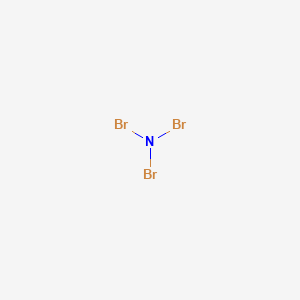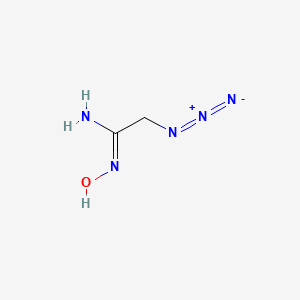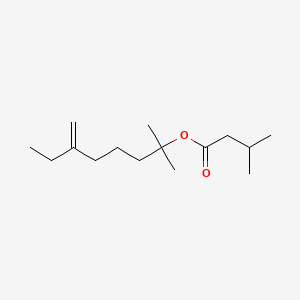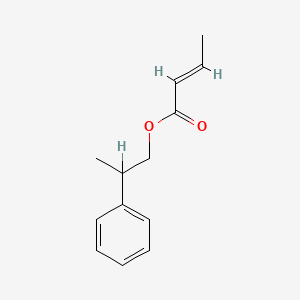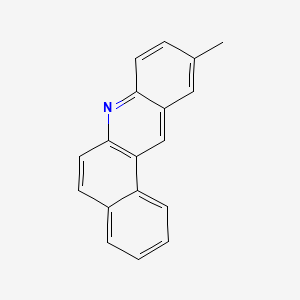![molecular formula C14H15N3O2 B15176777 3-Benzyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one CAS No. 13365-46-3](/img/structure/B15176777.png)
3-Benzyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 100869 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Méthodes De Préparation
The synthesis of NSC 100869 involves several steps, each requiring specific conditions and reagents. The synthetic route typically starts with the preparation of a precursor compound, which is then subjected to a series of chemical reactions to yield NSC 100869. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing them for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
NSC 100869 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC 100869 may yield a different product compared to its reduction or halogenation.
Applications De Recherche Scientifique
NSC 100869 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, NSC 100869 could be explored for its potential to treat certain diseases or conditions. Additionally, in industry, this compound might be used in the production of materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of NSC 100869 involves its interaction with specific molecular targets and pathways within cells. This compound may bind to certain proteins or enzymes, altering their activity and thereby affecting cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context in which NSC 100869 is used.
Propriétés
Numéro CAS |
13365-46-3 |
|---|---|
Formule moléculaire |
C14H15N3O2 |
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
3-benzyl-6-methyl-4,7-dihydro-2H-pyrimido[4,5-e][1,3]oxazin-8-one |
InChI |
InChI=1S/C14H15N3O2/c1-10-15-12-8-17(7-11-5-3-2-4-6-11)9-19-13(12)14(18)16-10/h2-6H,7-9H2,1H3,(H,15,16,18) |
Clé InChI |
ZKSVGOKGJLZDJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=O)N1)OCN(C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




